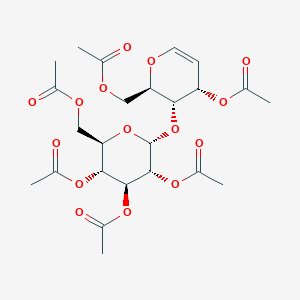

hexa-O-acetyl maltal

Overview

Description

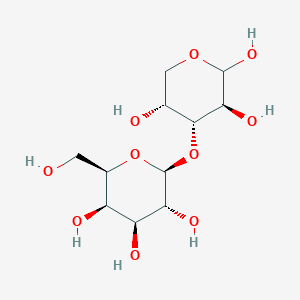

Hexa-O-acetyl maltal is a useful research compound. Its molecular formula is C24H32O15 and its molecular weight is 560.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality hexa-O-acetyl maltal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hexa-O-acetyl maltal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycosylation Studies : Hexa-O-acetyl maltal is utilized in studying glycosylation processes and preventing nonenzymatic S-glycosylation in cell lysates (Pedowitz et al., 2021).

Cytokine Induction : It may be used in identifying the smallest oligomer required for cytokine induction, as demonstrated in studies involving Dendrobium huoshanense polysaccharides (Ohara et al., 2013).

Food Safety : Compounds like hexanal, E-2-hexenal, and hexyl acetate, related to hexa-O-acetyl maltal, can improve the safety and extend the shelf life of fresh-sliced apples by inhibiting pathogenic microorganisms (Lanciotti et al., 2003).

Cosmetic Applications : Acetyl hexapeptide-8, a related compound, is incorporated in cosmetics to reduce wrinkles and improve skin appearance (Raikou et al., 2021).

Biomedical Research : HexA, an acid hydrolase with potential applications in treating Tay-Sachs and Sandhoff diseases, is studied for its antifungal activity and the degradation of various biological substrates (Calzoni et al., 2021).

Enzymatic Research : Beta-amylase's role in the hydration of maltal to form 2-deoxymaltose showcases the enzyme's catalytic flexibility (Hehre et al., 1986; Kitahata et al., 1991).

Enzyme Stability : Studies on Hexosaminidase A and B from the freshwater mussel Lamellidens corrianus focus on their thermostability and structural components (Venugopal et al., 2020).

Antitumor Agent : PXD101, a novel histone deacetylase inhibitor showing promise as an antitumor agent, inhibits the growth of human tumor xenografts in mice (Plumb et al., 2003).

Alpha-Glycosidase Inhibition : Hexagalloylglucose, found in Quercus infectoria galls, inhibits alpha-glycosidases like sucrase, maltase, and isomaltase, potentially reducing side effects of acarbose (Hwang et al., 2000).

Gene Regulation : A high-starch diet increases jejunal expression of the maltase-glucoamylase gene in mice, regulating its activity at the mRNA level through histone acetylation and transcription factor binding (Goda & Mochizuki, 2010).

properties

IUPAC Name |

[(2R,3S,4S)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDAESHZJBZWAW-AACICFDOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexa-O-acetyl maltal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate](/img/structure/B8120338.png)

![2-fluoro-6-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B8120350.png)